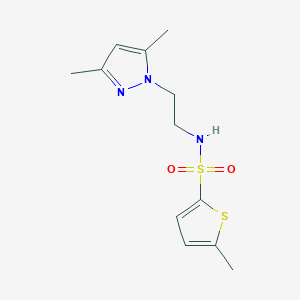![molecular formula C11H23NO2 B2384765 2-[(4,4-Dimethylcyclohexyl)amino]propane-1,3-diol CAS No. 1487972-98-4](/img/structure/B2384765.png)
2-[(4,4-Dimethylcyclohexyl)amino]propane-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4,4-Dimethylcyclohexyl)amino]propane-1,3-diol is a chemical compound with the molecular formula C11H23NO2 and a molecular weight of 201.31. This compound is characterized by the presence of a cyclohexyl group substituted with two methyl groups and an amino group attached to a propane-1,3-diol backbone.
準備方法
The synthesis of 2-[(4,4-Dimethylcyclohexyl)amino]propane-1,3-diol typically involves the reaction of 4,4-dimethylcyclohexylamine with a suitable diol precursor under controlled conditions. The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity . Industrial production methods may involve large-scale batch or continuous processes, ensuring consistent quality and scalability.
化学反応の分析
2-[(4,4-Dimethylcyclohexyl)amino]propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.
科学的研究の応用
2-[(4,4-Dimethylcyclohexyl)amino]propane-1,3-diol has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-[(4,4-Dimethylcyclohexyl)amino]propane-1,3-diol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .
類似化合物との比較
2-[(4,4-Dimethylcyclohexyl)amino]propane-1,3-diol can be compared with other similar compounds, such as:
2-[(4-Methylcyclohexyl)amino]propane-1,3-diol: Differing by the presence of a single methyl group on the cyclohexyl ring.
2-[(4,4-Dimethylcyclohexyl)amino]ethane-1,2-diol: Differing by the length of the diol backbone.
2-[(4,4-Dimethylcyclohexyl)amino]butane-1,4-diol: Differing by the length and position of the diol backbone.
特性
IUPAC Name |
2-[(4,4-dimethylcyclohexyl)amino]propane-1,3-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO2/c1-11(2)5-3-9(4-6-11)12-10(7-13)8-14/h9-10,12-14H,3-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJGKCLPVIVTGFZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)NC(CO)CO)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(1-methyl-1H-indol-3-yl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one](/img/structure/B2384683.png)






![1-(4-nitrobenzoyl)-4-{5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}piperidine](/img/structure/B2384694.png)
![4-Amino-3-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-6-methyl-1,2,4-triazin-5-one](/img/structure/B2384696.png)
![N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-nitrobenzamide](/img/structure/B2384697.png)
![O-[[(1R,2R,4R)-2-Bicyclo[2.2.1]hept-5-enyl]methyl]hydroxylamine;hydrochloride](/img/structure/B2384699.png)
![4-(5-Ethylpyrimidin-2-yl)oxy-N-[(4-fluorophenyl)methyl]piperidine-1-carboxamide](/img/structure/B2384700.png)
![6-Oxaspiro[bicyclo[3.1.0]hexane-3,2'-[1,3]dioxolane]](/img/structure/B2384702.png)

